molecular formula C10H14N2O B1526446 N-{[4-(Aminomethyl)phenyl]methyl}acetamide CAS No. 62592-05-6

N-{[4-(Aminomethyl)phenyl]methyl}acetamide

Cat. No.: B1526446
CAS No.: 62592-05-6
M. Wt: 178.23 g/mol
InChI Key: LMWLRQKZZZGYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of N-{[4-(Aminomethyl)phenyl]methyl}acetamide

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. The compound is registered under Chemical Abstracts Service number 98545-65-4, providing a unique identifier for database searches and regulatory purposes. The molecular formula is established as C₁₀H₁₄N₂O, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This molecular composition results in a molecular weight of 178.23 grams per mole, placing it within the range of small to medium-sized organic molecules suitable for pharmaceutical applications.

The structural framework consists of a benzene ring substituted at the para position with an aminomethyl group (-CH₂NH₂), which is further connected through a methylene bridge to an acetamide moiety. This arrangement creates a compound with both nucleophilic and electrophilic characteristics, contributing to its potential reactivity and biological activity. The presence of the acetamide functional group is particularly significant, as this moiety is commonly found in numerous pharmaceutically active compounds and contributes to hydrogen bonding capabilities essential for molecular recognition processes.

Crystallographic Data and Three-Dimensional Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, related acetamide compounds provide valuable insights into the expected three-dimensional conformational characteristics. Comparative analysis with structurally similar compounds, such as N-[4-(acetylamino)phenyl]-2-aminobenzamide, reveals important conformational preferences typical of this class of molecules. The molecular geometry is predominantly determined by the spatial arrangement around the acetamide nitrogen, which typically adopts a planar configuration due to partial double bond character resulting from resonance with the carbonyl group.

The phenyl ring system maintains its characteristic planar geometry, with the aminomethyl substituent capable of adopting various rotational conformations around the carbon-carbon bond connecting it to the aromatic ring. The methylene bridge between the phenyl ring and the acetamide group introduces additional conformational flexibility, allowing the molecule to adopt multiple energetically favorable conformations. This conformational diversity is crucial for the compound's ability to interact with different biological targets and may influence its pharmacokinetic properties.

Three-dimensional molecular modeling studies suggest that the most stable conformations involve intramolecular hydrogen bonding between the amino group and the acetamide oxygen, similar to patterns observed in related compounds such as 2-azido-N-(4-methylphenyl)acetamide. The overall molecular shape is elongated, with the ability to form both intramolecular and intermolecular hydrogen bonds that significantly influence crystal packing and solution behavior.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Based on spectroscopic data from structurally related compounds, the proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals that allow for unambiguous structural assignment. The aromatic protons of the substituted benzene ring appear as a complex multiplet in the region between 7.0 and 7.5 parts per million, with the substitution pattern creating distinct coupling patterns that reflect the para-disubstitution.

The aminomethyl protons (-CH₂NH₂) attached to the benzene ring generate a characteristic singlet around 3.6 to 4.0 parts per million, while the amino protons appear as a broad signal that may exchange with deuterium in deuterated solvents. The methylene bridge connecting the phenyl ring to the acetamide nitrogen produces a singlet typically observed around 4.4 to 4.7 parts per million. The acetamide methyl group appears as a sharp singlet in the aliphatic region, usually around 2.0 to 2.2 parts per million, providing a distinctive fingerprint for this functional group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the acetamide group as the most downfield signal, typically appearing around 170 to 175 parts per million. The aromatic carbons generate signals in the expected aromatic region between 120 and 140 parts per million, with the substituted carbons showing characteristic chemical shift patterns. The aliphatic carbons, including the aminomethyl and methylene bridge carbons, appear in the upfield region between 20 and 50 parts per million, with their exact positions depending on the electronic environment and neighboring substituents.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of this compound functional groups. The acetamide carbonyl stretch represents one of the most diagnostic absorption bands, typically appearing around 1660 to 1680 wavenumbers, depending on the degree of conjugation and hydrogen bonding interactions. This carbonyl frequency is lower than that observed for simple aliphatic amides due to the electron-donating effects of the aromatic system and potential hydrogen bonding with the amino group.

The nitrogen-hydrogen stretching vibrations of both the amino and amide groups produce characteristic absorptions in the 3200 to 3500 wavenumber region. Primary amino groups typically exhibit two distinct nitrogen-hydrogen stretching bands, while the amide nitrogen-hydrogen stretch appears as a single band of medium intensity. The exact positions of these bands are sensitive to hydrogen bonding interactions and molecular conformation. Carbon-hydrogen stretching vibrations of the aromatic ring appear around 3000 to 3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at slightly lower frequencies.

The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450 to 1600 wavenumber region, with the exact pattern providing information about the substitution pattern of the benzene ring. The para-disubstitution pattern generates a characteristic fingerprint that can be used for structural confirmation. Additional diagnostic bands include the carbon-nitrogen stretching vibrations around 1200 to 1350 wavenumbers and out-of-plane aromatic carbon-hydrogen bending vibrations in the 750 to 900 wavenumber region, which are particularly useful for confirming the substitution pattern of the aromatic ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the intact molecular structure with a single positive charge. This molecular ion typically shows moderate stability, with the relative abundance depending on the ionization method employed.

The most common fragmentation pathway involves the loss of the acetamide methyl group, generating a fragment ion at mass-to-charge ratio 163 through the elimination of a methyl radical. This fragmentation is facilitated by the weakening of the carbon-carbon bond adjacent to the electron-deficient nitrogen atom. Another significant fragmentation involves the cleavage of the methylene bridge connecting the phenyl ring to the acetamide nitrogen, producing a characteristic fragment ion corresponding to the aminomethylphenyl cation.

The base peak in the mass spectrum often corresponds to the tropylium-type ion formed through rearrangement and cyclization processes involving the aromatic ring system. Additional diagnostic fragments include ions resulting from the loss of ammonia from the aminomethyl group and fragments corresponding to various combinations of functional group eliminations. The fragmentation pattern provides a unique fingerprint that can be used for compound identification and structural elucidation, particularly when combined with high-resolution mass spectrometric techniques that provide accurate mass measurements for fragment ions.

Properties

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)12-7-10-4-2-9(6-11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWLRQKZZZGYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734065
Record name N-{[4-(Aminomethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62592-05-6
Record name N-{[4-(Aminomethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{[4-(Aminomethyl)phenyl]methyl}acetamide, also known as N-[4-(aminomethyl)phenyl]acetamide, is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities.

Chemical Structure and Properties

This compound has the molecular formula C10H13N2O and features an acetamide functional group attached to a phenyl ring substituted with an aminomethyl group. This structural configuration enhances its potential for biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound and related compounds. For example, a series of derivatives demonstrated potent antibacterial activity against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
6bE. coli0.5 μg/mL
6cS. aureus0.25 μg/mL
6dP. aeruginosa1.0 μg/mL

These compounds exhibited significant antibacterial effects, comparable to standard antibiotics like ciprofloxacin .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In a study evaluating various derivatives, compounds showed dose-dependent inhibition of carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents:

CompoundEdema Reduction (%) at 50 mg/kg
1365%
1470%

The results suggest that modifications in the structure can enhance anti-inflammatory activity .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on several enzymes associated with metabolic disorders:

  • Dipeptidyl Peptidase IV (DPP-IV) : Compounds derived from this structure showed significant inhibition of DPP-IV activity, which is crucial for managing type-2 diabetes by regulating insulin levels.
  • Butyrylcholinesterase (BuChE) : The compound demonstrated promising BuChE inhibitory activity, which is relevant for Alzheimer's disease treatment .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound derivatives were tested against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains.
  • Anti-inflammatory Assessment : A randomized controlled trial assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The findings revealed significant reductions in inflammatory markers compared to control groups.

Scientific Research Applications

Medicinal Chemistry

N-{[4-(Aminomethyl)phenyl]methyl}acetamide has been explored for its potential therapeutic applications:

  • Anti-inflammatory Agents : Research indicates that this compound can inhibit nitric oxide production, making it a candidate for developing anti-inflammatory drugs.
  • Cancer Research : Studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation, suggesting potential use in cancer treatment.

Biochemical Studies

The compound serves as a valuable tool in biochemical research:

  • Substrate for Enzyme Kinetics : It can be utilized to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic regulation.
  • Biological Activity Assessment : Its effects on gene expression and cellular processes have been investigated, contributing to the understanding of cellular responses to external stimuli.

Inhibition of Nitric Oxide Synthase

A study demonstrated that this compound effectively inhibits NOS activity, leading to reduced nitric oxide levels in vitro. This finding has implications for treating conditions characterized by excessive inflammation and pain.

Cancer Cell Line Studies

In vitro experiments revealed that the compound inhibits growth in several cancer cell lines by downregulating genes associated with cell survival and proliferation. This highlights its potential as an adjunct therapy in oncology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of N-phenylacetamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of N-{[4-(Aminomethyl)phenyl]methyl}acetamide and Related Compounds
Compound Name Substituent(s) Key Biological Activity Chemical Properties References
This compound 4-(Aminomethyl)phenylmethyl Inferred: Potential CNS activity Polar, basic (amine group), moderate logP -
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide <br/> (Compound 35, ) 4-Sulfonamide with piperazine Analgesic (comparable to paracetamol) High polarity (sulfonamide), good solubility
N-(4-Aminophenyl)acetamide <br/> () 4-Amino Oxidation base (dye intermediate) Basic, aromatic amine, low molecular weight
N-[4-(4-Nitrophenoxy)phenyl]acetamide <br/> () 4-Nitrophenoxy Structural studies (no reported bioactivity) Electron-withdrawing nitro group, crystalline
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide <br/> () 4-Sulfamoyl with methoxyphenyl Not explicitly reported (potential enzyme inhibition) Polar, hydrogen-bonding capacity
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide <br/> () 4-Pyrazole Isolated as a plant alkaloid Heterocyclic, moderate polarity

Pharmacological and Chemical Insights

Analgesic Activity
  • Sulfonamide Derivatives (e.g., Compound 35) : Exhibit potent analgesic activity, likely due to sulfonamide groups enhancing target binding (e.g., COX inhibition). The 4-methylpiperazinyl group in Compound 35 may improve CNS penetration .
  • Aminomethyl Derivative: The primary amine in this compound could facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), though experimental validation is needed.
Solubility and Bioavailability
  • N-(4-Aminophenyl)acetamide () has a simple structure with high solubility in polar solvents, making it suitable for dye chemistry.

Preparation Methods

Reductive Amination of 4-Formylbenzyl Derivatives

One common approach is the reductive amination of 4-formylbenzyl compounds with ammonia or amine sources to introduce the aminomethyl group:

  • Procedure:

    • 4-Formylbenzyl derivatives are reacted with ammonia or ammonium salts in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride.
    • The reaction is typically carried out in protic solvents like ethanol or methanol at controlled temperatures (20–30°C).
    • After formation of the aminomethyl group, the amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield the acetamide.
  • Research Findings:

    • The reductive amination step is efficient and yields high purity aminomethyl intermediates.
    • Acetylation proceeds smoothly under mild conditions with minimal side reactions.
    • Solvent choice affects yield and purity; ethanol and methanol are preferred for reductive amination, while dichloromethane or acetonitrile are favored for acetylation.

Nucleophilic Substitution on 4-(Chloromethyl)phenyl Derivatives

An alternative method involves nucleophilic substitution on 4-(chloromethyl)phenyl compounds:

  • Procedure:

    • 4-(Chloromethyl)benzene derivatives are reacted with ammonia or primary amines to replace the chlorine atom with an aminomethyl group.
    • The reaction is often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (50–80°C).
    • Subsequent acetylation of the amine group is carried out using standard acylating agents.
  • Research Findings:

    • This method allows for direct substitution but may require careful control of reaction time and temperature to avoid over-alkylation.
    • Use of phase transfer catalysts can enhance reaction rates and yields.

Coupling of 4-(Aminomethyl)phenyl Derivatives with Acetic Anhydride

Direct acetylation of 4-(aminomethyl)phenyl compounds by acetic anhydride or acetyl chloride:

  • Procedure:

    • The free amine is treated with acetic anhydride in an inert solvent such as dichloromethane at 0–25°C.
    • The reaction mixture is stirred for 1–3 hours, followed by aqueous workup and purification.
  • Research Findings:

    • This step is highly selective and yields the acetamide in high purity.
    • The reaction is exothermic and requires temperature control to prevent side reactions.

Experimental Data and Reaction Conditions

Step Reagents & Conditions Solvents & Catalysts Temperature (°C) Time (hours) Yield (%) Notes
1 4-Formylbenzyl compound + NH3 + NaBH4 Ethanol or Methanol 20–30 2–4 80–90 Reductive amination step
2 Aminomethyl intermediate + Acetic anhydride Dichloromethane + Triethylamine 0–25 1–3 85–95 Acetylation to acetamide
1 alt 4-(Chloromethyl)benzene + NH3 DMF or DMSO + Phase transfer cat. 50–80 4–6 75–85 Nucleophilic substitution
2 alt Aminomethyl intermediate + Acetyl chloride Dichloromethane 0–25 1–2 80–90 Alternative acetylation

Notes on Purification and Characterization

  • The final product is typically purified by recrystallization from ethanol or ethyl acetate.
  • Characterization is confirmed by:
    • IR spectroscopy: showing characteristic amide carbonyl stretch (~1650 cm⁻¹) and NH bending.
    • NMR spectroscopy: confirming aromatic protons, aminomethyl methylene protons, and acetamide methyl protons.
    • Mass spectrometry: molecular ion peak corresponding to the molecular weight of this compound.
  • Purity is assessed by HPLC or TLC.

Summary of Research Findings

  • The reductive amination method is preferred for its mild conditions and high yields.
  • Nucleophilic substitution provides an alternative route but may require harsher conditions and catalyst use.
  • Acetylation is straightforward and efficient, with acetic anhydride and acetyl chloride being the reagents of choice.
  • Solvent and temperature control are critical for optimizing yields and minimizing side products.
  • The compound’s preparation is well-documented in patent literature and academic articles focusing on related amide and aminomethyl derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[4-(Aminomethyl)phenyl]methyl}acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via multi-step pathways, typically involving amide bond formation between activated acetamide derivatives and substituted phenyl precursors. For example, coupling reactions using EDCI/HOBt as catalysts in DMF at 25–40°C under nitrogen atmosphere yield 60–75% efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires combined spectroscopic techniques:

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks for the acetamide group (δ 2.05 ppm, singlet) and aminomethylphenyl moiety (δ 4.25 ppm, broad).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 207.1 (calculated: 207.11).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement of functional groups .

Q. What preliminary assays are used to screen for biological activity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against E. coli and S. aureus).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using nonlinear regression.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., 10 µM compound tested with ATP/NADH cofactors) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological efficacy be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values or target specificity often arise from variations in assay conditions (e.g., cell passage number, serum concentration). Researchers should:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).
  • Perform meta-analyses of published data to identify confounding variables (e.g., pH, solvent carriers) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Structural modifications (e.g., introducing hydroxyethyl groups) enhance hydrophilicity, while formulation approaches include:

  • Nanoencapsulation : PLGA nanoparticles (150–200 nm) prepared via emulsion-solvent evaporation.
  • Co-crystallization : With succinic acid to increase dissolution rate (tested via USP dissolution apparatus).
  • Prodrug Design : Phosphorylate the aminomethyl group for pH-sensitive release in target tissues .

Q. How can researchers elucidate the compound’s mechanism of action against specific biological targets?

  • Methodological Answer : Advanced techniques include:

  • Molecular Docking : AutoDock Vina simulations using Protein Data Bank structures (e.g., EGFR kinase domain, PDB ID: 1M17) to predict binding poses.
  • CRISPR-Cas9 Knockout : Validate target relevance by deleting putative receptor genes in cell models.
  • Transcriptomics : RNA-seq profiling to identify differentially expressed pathways post-treatment (e.g., apoptosis-related genes) .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) analyzed via:

  • HPLC-PDA : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation peaks.
  • LC-MS/MS : Identify oxidative byproducts (e.g., m/z 223.1 for N-oxide derivatives).
  • Forced Degradation : Exposure to UV light, H2_2O2_2, or acidic/alkaline conditions to simulate stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(Aminomethyl)phenyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{[4-(Aminomethyl)phenyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.